Tivozanib hydrochloride anhydrous

説明

Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

科学的研究の応用

1. Biological Activity and Clinical Efficacy

Tivozanib hydrochloride monohydrate, a potent pan-VEGF receptor tyrosine kinase inhibitor, demonstrates significant biological activity. It surpasses other VEGF tyrosine kinase inhibitors in efficacy, showing promise in Phase I, II, and III clinical trials for advanced or metastatic renal cell carcinoma. Ongoing trials are exploring its combination with various anticancer agents, such as mTOR inhibitors, for other indications (Haberkorn & Eskens, 2013).

2. Pharmacokinetics and Food Interaction

A Phase I study revealed the impact of food on tivozanib pharmacokinetics. It indicated that food does not significantly affect the area under the curve (AUC) of tivozanib, although it decreases the maximum concentration (Cmax) by about 23%, suggesting tivozanib can be administered with or without food (Cotreau et al., 2014).

3. Combination Therapies and Tumor Response

A study on combining tivozanib with a modified FOLFOX-6 regimen in gastrointestinal tumors found it to be feasible and safe. The recommended dose was confirmed as 1.5 mg/day, and observed clinical responses warrant further exploration in gastrointestinal tumors (Oldenhuis et al., 2015).

4. Cardiac Safety

Research on the cardiac safety of tivozanib in patients with advanced solid tumors showed minimal effects on cardiac repolarization or ECG morphology, suggesting a tolerable safety profile in oncology subjects (Moore et al., 2014).

5. Efficacy Post-Progression on Other Therapies

Tivozanib has demonstrated anti-tumor activity and a tolerable adverse-event profile in patients with advanced renal cell carcinoma after progression on sorafenib, suggesting its potential as a second-line therapy (Nosov et al., 2013).

特性

CAS番号 |

682745-43-3 |

|---|---|

製品名 |

Tivozanib hydrochloride anhydrous |

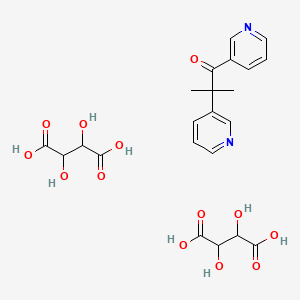

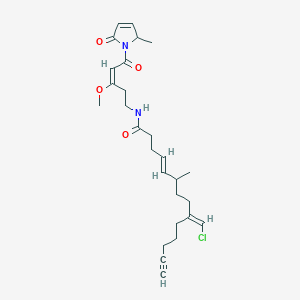

分子式 |

C22H20Cl2N4O5 |

分子量 |

491.3 g/mol |

IUPAC名 |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride |

InChI |

InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H |

InChIキー |

NVOQFPILSQNESS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

正規SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

その他のCAS番号 |

682745-43-3 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

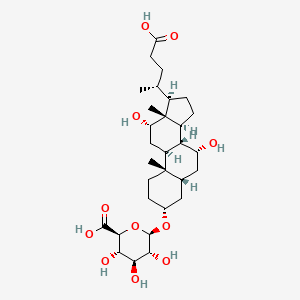

![methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)

![(2,4-Dimethylpyridin-3-yl)-[4-methyl-4-[3-methyl-4-[1-[4-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B1259076.png)